Cardiotoxicity Risk Equivalence: Mitoxantrone Requires 10.5-Fold Lower Cumulative Dose Than Doxorubicin to Reach Equivalent Cardiac Risk
The International Late Effects of Childhood Cancer Guideline Harmonization Group (IGHG) expert panel, published in JACC: CardioOncology, established that mitoxantrone carries a cardiotoxicity equivalence ratio of 10.5 (95% CI: 6.2–19.1) relative to doxorubicin [1]. This means that 1 mg/m² of mitoxantrone confers the same cancer therapy-related cardiac dysfunction (CTRCD) risk as 10.5 mg/m² of doxorubicin. In comparison, daunorubicin's ratio is only 0.6, indicating mitoxantrone is approximately 17.5-fold more cardiotoxic per unit dose than daunorubicin. This ratio directly informs cumulative lifetime dose caps and long-term cardiac surveillance protocols, making it an essential procurement specification for pediatric and young adult oncology formularies [1].
| Evidence Dimension | Cardiotoxicity equivalence ratio (doxorubicin-equivalent dose conversion factor) |
|---|---|
| Target Compound Data | 10.5 (95% CI: 6.2–19.1); meaning 1 mg/m² mitoxantrone ≈ 10.5 mg/m² doxorubicin in CTRCD risk |
| Comparator Or Baseline | Doxorubicin = 1.0 (reference); Daunorubicin = 0.6; Epirubicin = 0.8 |
| Quantified Difference | Mitoxantrone is 10.5× more cardiotoxic per mg/m² than doxorubicin, and 17.5× more than daunorubicin (10.5/0.6) |
| Conditions | Systematic review and meta-analysis of childhood cancer survivorship cohorts; IGHG expert panel consensus (moderate recommendation, low-quality evidence) |
Why This Matters
Procurement and formulary decisions must account for the fact that mitoxantrone cannot be dose-equivalently substituted for doxorubicin or daunorubicin without dramatically altering the cardiac risk profile—a 60 mg/m² cumulative doxorubicin-equivalent exposure is reached with only ~5.7 mg/m² of mitoxantrone.
- [1] IGHG Expert Panel. IGHG Recommendations for Anthracycline and Anthraquinone Cardiac Dysfunction Equivalence Ratios After Childhood Cancer: JACC: CardioOncology Expert Panel. JACC CardioOncology. 2025;7(6):683-690. doi:10.1016/j.jaccao.2025.06.003 View Source
